2-Chloroethanesulfonyl fluoride

Description

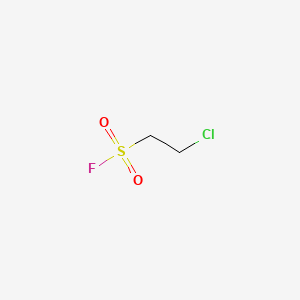

Structure

3D Structure

Properties

IUPAC Name |

2-chloroethanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4ClFO2S/c3-1-2-7(4,5)6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHZNPZESCRRJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073236 | |

| Record name | Ethanesulfonyl fluoride, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762-70-9 | |

| Record name | 2-Chloroethanesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=762-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanesulfonyl fluoride, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonyl fluoride, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Hydrolytic Stability of 2-Chloroethanesulfonyl Fluoride (CESF)

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and chemical biology, the pursuit of covalent inhibitors with finely tuned reactivity and stability is paramount. Among the privileged electrophilic warheads, sulfonyl fluorides have emerged as a class of significant interest, offering a unique balance of stability, particularly to hydrolysis, and the ability to form robust covalent bonds with biological targets.[1][2] This guide is intended for researchers, scientists, and drug development professionals who are considering the use of 2-Chloroethanesulfonyl fluoride (CESF), a bifunctional reagent, and require a deep, practical understanding of its behavior in aqueous environments.

This document deviates from a conventional, rigid structure. Instead, it is designed to provide a narrative that combines fundamental principles with actionable, field-proven methodologies. As your virtual Senior Application Scientist, my goal is to not only present protocols but to elucidate the scientific rationale behind them, empowering you to not just follow steps, but to understand and adapt them for your specific research needs.

The Chemical Context of 2-Chloroethanesulfonyl Fluoride (CESF)

2-Chloroethanesulfonyl fluoride is a highly reactive synthetic compound that belongs to the class of aliphatic chlorofluorocarbons.[3] Its utility in organic synthesis and chemical biology stems from its dual functionality: the sulfonyl fluoride moiety, a latent electrophile, and the chloroethyl group, which can participate in a variety of chemical transformations. The incorporation of both fluorine and chlorine into small molecules is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[4][5]

The defining characteristic of the sulfonyl fluoride group is its remarkable stability in aqueous media compared to its sulfonyl chloride counterpart.[1][2][6][7] This enhanced stability is a direct consequence of the strong, highly polarized sulfur-fluorine (S-F) bond.[2][6][7] This resistance to premature hydrolysis is critical for applications in biological systems, where the compound must traverse aqueous environments to reach its intended target.[1][8]

The Hydrolysis of Sulfonyl Fluorides: A Mechanistic Overview

The primary degradation pathway for CESF in an aqueous buffer is hydrolysis. This reaction results in the formation of the corresponding sulfonic acid, 2-chloroethanesulfonic acid, and a fluoride ion.[7]

Caption: Proposed mechanism for the hydrolysis of 2-Chloroethanesulfonyl fluoride.

The reaction is understood to proceed through a nucleophilic attack of a water molecule on the electrophilic sulfur atom of the sulfonyl fluoride group. This leads to the formation of a transient, high-energy pentacoordinate intermediate. The subsequent collapse of this intermediate results in the expulsion of the highly electronegative fluoride ion, which is a good leaving group in this context, to yield the stable sulfonic acid.

Factors Influencing the Hydrolytic Stability of CESF

While generally stable, the rate of CESF hydrolysis is not absolute and is influenced by several key environmental factors. A thorough understanding of these factors is crucial for designing experiments and interpreting results.

Caption: Key factors influencing the hydrolytic stability of CESF.

-

pH: The rate of hydrolysis is significantly dependent on the pH of the aqueous medium. Generally, the stability of sulfonyl fluorides decreases as the pH becomes more basic due to the increased concentration of the more potent nucleophile, hydroxide ion (OH⁻), compared to water.[7]

-

Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis.[7] Therefore, for storage and handling, it is advisable to keep stock solutions of CESF at low temperatures (e.g., -20°C or -80°C) and to conduct experiments at the lowest practical temperature.

-

Buffer Composition and Nucleophiles: The composition of the buffer can influence stability. While CESF is designed to react with specific nucleophilic residues on a target protein, the presence of other nucleophiles in the experimental medium can lead to off-target reactions and accelerated degradation.[7] For instance, buffers containing primary or secondary amines (e.g., Tris) are generally not recommended for long-term stability studies, as the amine can act as a nucleophile and react with the sulfonyl fluoride.

A Self-Validating Protocol for Determining the Hydrolytic Stability of CESF

In the absence of specific published kinetic data for CESF, this section provides a robust, self-validating protocol to determine its hydrolytic stability under your specific experimental conditions. The primary analytical technique employed is ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, which offers high sensitivity and specificity for fluorine-containing compounds.[7][9][10][11]

Experimental Design and Rationale

The core of this protocol is to monitor the disappearance of the ¹⁹F NMR signal corresponding to the sulfonyl fluoride of CESF and the concomitant appearance of the signal for the liberated fluoride ion over time. By performing this at different pH values and temperatures, a comprehensive stability profile can be generated.

Caption: Workflow for determining the hydrolytic stability of CESF.

Materials and Reagents

-

2-Chloroethanesulfonyl fluoride (CESF)

-

Aqueous buffers of desired pH (e.g., pH 5.0, 7.4, 9.0). Phosphate or MES buffers are recommended. Avoid buffers with primary or secondary amines.

-

Deuterium oxide (D₂O) for NMR field locking.

-

An internal standard for ¹⁹F NMR (e.g., trifluoroacetic acid or a stable fluorinated compound with a distinct chemical shift).

-

NMR tubes.

-

Thermostatted incubator or water bath.

-

NMR spectrometer.

Step-by-Step Methodology

-

Preparation of Stock Solution: Prepare a concentrated stock solution of CESF (e.g., 100 mM) in a dry, aprotic organic solvent such as acetonitrile or DMSO. Rationale: This minimizes hydrolysis in the stock solution.

-

Preparation of Reaction Mixtures:

-

In a series of vials, prepare the desired aqueous buffer solutions (e.g., 50 mM phosphate buffer at pH 5.0, 7.4, and 9.0).

-

Add D₂O to each buffer to a final concentration of 10% (v/v). Rationale: D₂O provides the lock signal for the NMR spectrometer.

-

Add the internal standard to each buffer at a known, fixed concentration.

-

-

Initiation of the Hydrolysis Reaction:

-

Equilibrate the buffer solutions at the desired experimental temperatures (e.g., 25°C and 37°C).

-

To initiate the reaction, add a small volume of the CESF stock solution to each buffer to achieve the desired final concentration (e.g., 1 mM). Mix thoroughly. Rationale: Starting the reaction at the desired temperature ensures accurate kinetic measurements.

-

-

Time-Course Monitoring:

-

Immediately after adding CESF (t=0), transfer an aliquot of the reaction mixture to an NMR tube and acquire the first ¹⁹F NMR spectrum.

-

Continue to acquire spectra at regular intervals (e.g., 1, 2, 4, 8, 24 hours). The frequency of data collection should be adjusted based on the observed rate of hydrolysis. Rationale: A time course allows for the determination of the reaction rate.

-

-

NMR Data Acquisition:

-

Acquire ¹⁹F NMR spectra with appropriate parameters (e.g., sufficient number of scans for good signal-to-noise). Rationale: High-quality spectra are essential for accurate integration.

-

-

Data Analysis:

-

For each spectrum, integrate the area of the ¹⁹F signal corresponding to CESF and the signal of the internal standard.

-

Normalize the integral of the CESF peak to the integral of the internal standard. Rationale: The internal standard corrects for any variations in sample loading or spectrometer performance.

-

Plot the natural logarithm of the normalized CESF concentration versus time.

-

The slope of this plot will be the negative of the pseudo-first-order rate constant (k).

-

Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

-

Expected Data and Interpretation

The data from these experiments can be effectively summarized in a table for easy comparison of the hydrolytic stability of CESF under different conditions.

| pH | Temperature (°C) | Pseudo-first-order Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (hours) |

| 5.0 | 25 | Experimental Value | Calculated Value |

| 5.0 | 37 | Experimental Value | Calculated Value |

| 7.4 | 25 | Experimental Value | Calculated Value |

| 7.4 | 37 | Experimental Value | Calculated Value |

| 9.0 | 25 | Experimental Value | Calculated Value |

| 9.0 | 37 | Experimental Value | Calculated Value |

Interpreting the Results:

-

Effect of pH: It is expected that the half-life of CESF will decrease as the pH increases, reflecting its lower stability in more basic conditions.

-

Effect of Temperature: The half-life is expected to be shorter at higher temperatures, indicating faster hydrolysis.

This quantitative data is invaluable for predicting the stability of CESF in in vitro and in vivo experimental settings, informing on appropriate storage conditions, and guiding the design of future experiments.

Concluding Remarks for the Field Scientist

2-Chloroethanesulfonyl fluoride represents a valuable tool in the arsenal of chemical biologists and drug discovery scientists. Its enhanced hydrolytic stability relative to other sulfonyl halides is a key attribute that enables its use in aqueous biological systems. However, this stability is not absolute. A quantitative understanding of its hydrolysis kinetics under physiologically relevant conditions is not just an academic exercise but a practical necessity for the successful application of this reagent.

The protocols and theoretical framework presented in this guide are designed to be a starting point for your investigations. By understanding the "why" behind the "how," you are well-equipped to adapt these methods to your specific research questions and to generate the high-quality, reliable data that is the bedrock of scientific progress.

References

-

Couturier, C., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

-

Davies, A. G., et al. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 6, 271-284. [Link]

-

Dissanayake, D. M. M. M., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystal Growth & Design, 22(12), 7385-7393. [Link]

-

King, J. F., & Dueck, M. J. (1975). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 53(15), 2269-2277. [Link]

-

Damsten, M. C., et al. (2009). Studies on the Hydrolytic Stability of 2'-fluoroarabinonucleic Acid (2'F-ANA). Oligonucleotides, 19(2), 157-164. [Link]

-

Grimster, N. P., et al. (2016). Sulfonyl Fluorides as Warheads in Covalent Inhibition. Journal of the American Chemical Society, 138(32), 10137-10149. [Link]

-

Tang, X., et al. (2015). Synthetic Approaches and Pharmaceutical Applications of Chloro-containing Molecules for Drug Discovery: A Critical Review. Current Topics in Medicinal Chemistry, 15(15), 1476-1497. [Link]

-

ResearchGate. (2022). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Retrieved February 7, 2026, from [Link]

-

Wikipedia. (2023). 2-Chloroethanesulfonyl chloride. Retrieved February 7, 2026, from [Link]

-

Wikipedia. (2023). Sulfonic acid. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloroethanesulphonic acid. Retrieved February 7, 2026, from [Link]

-

Adluri, B., et al. (2012). Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 55(17), 7687-7701. [Link]

-

Laudadio, G., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(30), 11832-11836. [Link]

-

Malet-Sanz, L., & Susanne, F. (2012). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 133-138. [Link]

-

Wei, S. C., & Lu, G. J. (2024). NMR methods to detect fluoride binding and transport by membrane proteins. Methods in Enzymology, 683, 1-22. [Link]

-

Park, J. K., Oh, J., & Lee, S. (2022). Electrochemical Synthesis of Sulfonyl Fluorides from Sulfonyl Hydrazides. Organic & Biomolecular Chemistry, 20(23), 4765-4769. [Link]

-

Aubert, J., Bougon, R., & Carles, M. (1970). Hydrolysis of chlorine trifluoride, chlorine monofluoride and chloride fluoride. Study of the formation of perchloryl fluoride. CEA Centre d'Etudes Nucleaires de Saclay, 91 - Gif-sur-Yvette (France). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. biosynth.com [biosynth.com]

- 3. Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2-Chloroethanesulphonic acid | C2H5ClO3S | CID 28865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. "Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluor" by Yoon S. Choi [pdxscholar.library.pdx.edu]

- 9. researchgate.net [researchgate.net]

- 10. NMR methods to detect fluoride binding and transport by membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

Methodological & Application

Application Note: Strategic Protein Labeling with 2-Chloroethanesulfonyl Fluoride (CESF)

Executive Summary

This guide details the protocol for utilizing 2-Chloroethanesulfonyl fluoride (CESF) as a robust covalent probe for protein labeling. Unlike standard electrophiles, CESF functions primarily as a shelf-stable precursor to Ethenesulfonyl Fluoride (ESF) —often cited as the "world's smallest Michael acceptor."

Upon exposure to physiological or slightly basic conditions, CESF undergoes

Key Applications

-

Residue Mapping: Identification of hyper-reactive Cysteine and Lysine residues.

-

Latent Bioconjugation: Installing a reactive sulfonyl fluoride handle on a protein for downstream "click" chemistry.

-

Covalent Inhibition: Irreversible targeting of active site nucleophiles.[1]

Mechanism of Action

Understanding the dual-phase reactivity of CESF is critical for experimental design. It does not typically react via direct alkyl displacement of the chloride. Instead, it follows an Elimination-Addition mechanism.

The Chemical Pathway[2]

-

Activation (Elimination): Under pH > 7.0, CESF eliminates HCl to form Ethenesulfonyl Fluoride (ESF).

-

Labeling (Michael Addition): The vinyl group of ESF accepts a nucleophile (Protein-Nu), creating a stable ethyl-sulfonyl fluoride adduct.

-

Secondary Reactivity (SuFEx - Optional): The remaining -SO

F group can undergo exchange with a second nucleophile (e.g., Tyrosine) under specific conditions or proximity, leading to crosslinking.

Pathway Visualization

Figure 1: The reaction coordinate of CESF labeling. The reagent acts as a "masked" Michael acceptor that activates in the labeling buffer.

Experimental Protocol

Materials & Reagents[3][4][5][6][7]

-

CESF Stock: 100 mM in anhydrous DMSO. Store at -20°C. Avoid freeze-thaw cycles.

-

Note: CESF (CAS 455-23-2) is moisture sensitive.

-

-

Labeling Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5 – 8.0.

-

Critical: Avoid Tris or Glycine buffers if possible, as high concentrations of primary amines can compete for the Michael acceptor, though less aggressively than thiols.

-

-

Quenching Reagent: 5% Formic Acid (for MS) or 10 mM DTT (to scavenge unreacted ESF).

Step-by-Step Labeling Workflow

This protocol is optimized for labeling a purified protein (1–2 mg/mL) to map reactive cysteines or lysines.

-

Protein Preparation:

-

Dilute protein to 20 µM (approx. 1 mg/mL for a 50 kDa protein) in Labeling Buffer .

-

Ensure pH is ≥ 7.5 to facilitate the elimination of CESF to ESF.

-

-

Reagent Addition:

-

Add CESF stock to the protein solution to a final concentration of 200 µM (10-fold molar excess).

-

Tip: Keep DMSO concentration < 2% to prevent denaturation.

-

Mix gently by inversion. Do not vortex vigorously.

-

-

Incubation (The "In Situ" Activation):

-

Incubate at 25°C for 30–60 minutes .

-

Mechanistic Insight: During this time, CESF eliminates to ESF, which immediately reacts with surface-accessible nucleophiles. The rate of elimination is pH-dependent; pH 8.0 accelerates this process.

-

-

Quenching:

-

For functional assays: Add DTT to a final concentration of 10 mM. Incubate for 10 mins. This scavenges excess ESF.

-

For Mass Spectrometry (Bottom-up): Add cold acetone (4 volumes) to precipitate protein OR proceed directly to denaturation/reduction/alkylation if using acid quenching (Formic acid to 1%).

-

-

Clean-up (Optional but Recommended):

-

Remove excess small molecules using Zeba™ Spin Desalting Columns (7K MWCO) or dialysis to prevent non-specific adducts during denaturation.

-

Analytical Validation (LC-MS/MS)

The definitive proof of labeling is the observation of a specific mass shift on the target peptide.

Mass Shift Calculation

Unlike simple alkyl halides, the "label" adds the ethenesulfonyl fluoride moiety.

| Component | Formula Change | Monoisotopic Mass Shift (Da) |

| CESF Reagent | C | N/A (Reagent) |

| Elimination | -HCl | N/A (Activation) |

| Reactive Species (ESF) | C | 110.09 |

| Net Adduct on Protein | + C | +110.02 |

Note on Database Search: When setting up your Proteome Discoverer, MaxQuant, or Mascot search, define a variable modification of +110.019 Da on Cysteine (C), Lysine (K), and Histidine (H).

Interpreting the Spectra

-

The "SF" Signature: The sulfonyl fluoride group is often stable during collision-induced dissociation (CID), but may show a characteristic loss of HF (-20 Da) or SO

F in high-energy fragmentation modes. -

Site Selectivity:

-

Cysteine: Dominant at neutral pH (fastest kinetics).

-

Lysine: Observed at pH > 8.0 or in hyper-reactive active sites (e.g., catalytic lysines).

-

Tyrosine: Rare via Michael addition; usually requires SuFEx conditions (proximity-driven).

-

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| No Labeling Observed | pH too low (< 7.0). | Increase pH to 8.0 to drive elimination of CESF to ESF. |

| Precipitation | Excessive DMSO or Crosslinking. | Reduce CESF to 5x excess; ensure <1% DMSO. |

| Non-specific Labeling | Incubation too long. | Reduce time to 15 mins. ESF is highly reactive. |

| Mass Shift is +90 Da | Hydrolysis of Fluoride. | The -SO |

Scientific Grounding & References

The protocol above synthesizes the reactivity of sulfonyl fluorides (SuFEx) with the specific elimination chemistry of 2-chloroethyl derivatives.

Key References

-

Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Describes the foundational chemistry of the sulfonyl fluoride warhead.

-

Jones, L. H., et al. (2016). "Ethenesulfonyl fluoride (ESF): the most perfect Michael acceptor." Chemical Science. Defines the reactivity of the ESF species generated from CESF precursors.

-

Kelly, J. W., et al. (2018). "Inverse Drug Discovery Strategy To Identify Proteins That Are Targeted by Latent Electrophiles." J. Am. Chem. Soc.[2] Demonstrates the use of arylfluorosulfates and related probes for proteomic profiling.[3]

-

Hunziker, J., et al. (2019). "SuFEx-Based Chemical Probes for the Proteome-Wide Discovery of Functional Tyrosines." J. Am. Chem. Soc.[2] Contextualizes the stability and reactivity of the SF group in complex proteomes.

Disclaimer: 2-Chloroethanesulfonyl fluoride and its derivative ESF are potent alkylating agents. All procedures must be performed in a chemical fume hood with appropriate PPE.

Sources

Experimental procedure for reacting 2-Chloroethanesulfonyl fluoride with amines

Application Note: Chemoselective Synthesis of -Aminoethanesulfonyl Fluorides using 2-Chloroethanesulfonyl Fluoride (CESF)

Abstract & Strategic Rationale

This application note details the experimental procedure for reacting 2-chloroethanesulfonyl fluoride (CESF) with primary and secondary amines. While sulfonyl chlorides typically react with amines to form sulfonamides (

Under basic conditions, CESF undergoes elimination to generate ESF in situ, which subsequently acts as a potent Michael acceptor for amines. This sequence yields

Key Advantages:

-

Safety: Avoids direct handling of volatile, neurotoxic, and highly reactive ESF monomer.

-

Selectivity: Favors Michael addition (

bond) over direct substitution ( -

Utility: Generates stable warheads for covalent drug discovery and chemical biology probes.

Reaction Mechanism

The reaction proceeds via an Elimination-Addition pathway. A tertiary amine base promotes the dehydrohalogenation of CESF to form the transient ESF intermediate. The nucleophilic amine then attacks the

Mechanistic Pathway (DOT Visualization)

Caption: Figure 1. The base-mediated elimination of CESF generates the reactive ESF intermediate, which is immediately trapped by the amine nucleophile.

Safety & Handling (Critical)

-

Hazard Class: CESF and the generated ESF are alkylating agents . ESF is a lachrymator and potential neurotoxin.

-

Volatility: ESF is volatile. The in situ protocol minimizes exposure, but all operations must occur in a well-ventilated fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

-

Quenching: Excess ESF or CESF can be quenched with a solution of cysteine or glutathione (thiol-Michael addition) before disposal.

Experimental Protocol

Materials & Reagents[2][3][4][5][6][7][8][9][10]

| Reagent | Role | Equiv. | Notes |

| 2-Chloroethanesulfonyl fluoride | Precursor | 1.0 | Commercial or synthesized from 2-chloroethanesulfonyl chloride + KHF2. |

| Amine (Primary/Secondary) | Nucleophile | 1.0 - 1.2 | Avoid bulky amines if rapid kinetics are required. |

| Triethylamine (TEA) | Base | 2.0 - 2.5 | 1 eq for elimination, 1 eq to neutralize HCl. |

| Dichloromethane (DCM) | Solvent | [0.2 M] | Anhydrous preferred but not strictly required. |

| 0.1 M HCl | Workup | N/A | Removes excess base and unreacted amine. |

Step-by-Step Procedure

Step 1: Preparation Dissolve the Amine (1.0 mmol, 1.0 equiv) and Triethylamine (2.5 mmol, 2.5 equiv) in DCM (5 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath.

Step 2: Addition Add 2-Chloroethanesulfonyl fluoride (1.0 mmol, 1.0 equiv) dropwise to the stirring solution.

-

Note: A slight exotherm may be observed. The solution may turn slightly yellow.[2]

Step 3: Reaction Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 2–4 hours.

-

Monitoring: Monitor by TLC or LC-MS. The product is usually less polar than the starting amine. Look for the disappearance of the amine and the appearance of the Michael adduct mass (

Da).

Step 4: Workup Dilute the reaction mixture with DCM (20 mL). Wash the organic phase sequentially with:

-

0.1 M HCl (2 x 15 mL) – Critical: Removes excess TEA and unreacted amine.

-

Saturated NaHCO₃ (1 x 15 mL).

-

Brine (1 x 15 mL).

Step 5: Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Rotavap).

-

Temperature Warning: Do not exceed 40°C during evaporation to prevent potential retro-Michael reactions, although the product is generally stable.

Step 6: Purification If necessary, purify via flash column chromatography on silica gel.

-

Eluent: Hexanes/Ethyl Acetate gradient. Sulfonyl fluorides are stable to silica.

Workflow Diagram

Caption: Figure 2. Operational workflow for the synthesis of

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Incomplete elimination of CESF. | Ensure at least 2.0 equiv of base is used. Switch to a stronger base like DBU (1.0 eq) + TEA if kinetics are slow. |

| Polymerization | High concentration of ESF intermediate. | Dilute the reaction. Add CESF slowly to ensure the amine traps ESF immediately upon formation. |

| Hydrolysis | Wet solvents or prolonged aqueous exposure. | Use anhydrous DCM. Minimize time in aqueous workup. Store product in freezer. |

| Retro-Michael | High temperature during workup. | Keep rotavap bath < 40°C. Avoid strong bases during purification. |

References

-

Sharpless, K. B., et al. (2014). "SuFEx Click Chemistry Enabled by the Sulfur(VI) Fluoride Exchange." Angewandte Chemie International Edition, 53(36), 9430–9448. Link

-

Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie, 126(36), 9622–9640. Link

-

Qin, H. L., et al. (2016). "A Heck–Matsuda Process for the Synthesis of β-Arylethenesulfonyl Fluorides: Selectively Addressable Bis-electrophiles for SuFEx Click Chemistry." Angewandte Chemie, 55(46), 14155-14158. Link

-

Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." MedChemComm, 9, 1429-1437. Link

Application Note: Bioconjugation Architectures Using 2-Chloroethanesulfonyl Fluoride (2-CESF)

Executive Summary: The "Sleeping Beauty" Warhead

In the landscape of covalent bioconjugation, 2-Chloroethanesulfonyl fluoride (2-CESF) represents a pivotal "latent" reagent. Unlike sulfonyl chlorides, which hydrolyze rapidly in aqueous media, sulfonyl fluorides possess a unique stability-reactivity profile defined by the SuFEx (Sulfur-Fluoride Exchange) paradigm.[1]

2-CESF serves as the shelf-stable precursor to Ethenesulfonyl Fluoride (ESF) , one of the most versatile connectors in modern chemical biology. Under controlled basic conditions, 2-CESF eliminates HCl to generate the vinyl sulfonyl fluoride (VSF) moiety in situ. This moiety acts as a dual-mode electrophile:

-

Michael Acceptor: Rapidly captures soft nucleophiles (Cysteine thiols, Histidine imidazoles).

-

SuFEx Hub: Undergoes specific exchange with hard nucleophiles (Tyrosine phenols, Lysine amines) under proximity-driven or catalytic conditions.

This guide details the mechanistic grounding, synthesis of SuFEx probes using 2-CESF, and protocols for protein bioconjugation.

Mechanistic Principles

The utility of 2-CESF relies on a two-step activation sequence: Elimination-Addition .

The Elimination-Addition Pathway

2-CESF is relatively inert until activated by a base. This allows for the synthesis of complex small-molecule probes without premature polymerization. Upon exposure to physiological or slightly basic pH (pH > 7.4), it eliminates HCl to form the reactive ESF species.

Figure 1: The activation pathway of 2-CESF. The reagent acts as a storage form of the highly reactive vinyl sulfonyl fluoride.

Selectivity Profiles

The generated ESF warhead exhibits context-dependent selectivity:

-

Cysteine (Cys): Reacts via Michael addition at neutral pH.

-

Lysine (Lys): Reacts via Michael addition (predominant) or SuFEx (if the fluoride is displaced directly) at pH > 8.0.

-

Tyrosine (Tyr): Reacts via SuFEx.[2][3] This reaction is often "proximity-enabled," meaning it occurs only when the probe binds specifically to a protein pocket, bringing the warhead close to a Tyr residue.

Application I: Synthesis of SuFEx Probes

Objective: To functionalize a drug or ligand with 2-CESF, creating a covalent probe.

Context: Direct reaction of 2-CESF with a drug molecule often requires protecting the sensitive sulfonyl fluoride. However, the chloride in 2-CESF is not the primary leaving group for attachment; usually, the sulfonyl fluoride end is preserved. The standard approach is to use 2-CESF to introduce the

Protocol A: Installation of the Vinyl Sulfonyl Fluoride Moiety

This protocol describes converting a secondary amine-containing ligand into a sulfonamide-linked SuFEx probe.

Reagents:

-

Target Ligand (containing secondary amine)

-

2-Chloroethanesulfonyl chloride (Note: To attach the linker, we often use the chloride analog first, or use 2-CESF if the amine is nucleophilic enough to displace the chloride, though the sulfonyl chloride is the standard electrophile for making the sulfonamide bond).

-

Correction: A more direct route to ESF-probes often uses 2-Chloroethanesulfonyl chloride to form the sulfonamide, followed by elimination. However, if starting strictly from 2-CESF , one typically utilizes the elimination to ESF first, then reacts the ESF with the ligand.

Revised High-Fidelity Protocol (ESF Generation & Ligation):

-

ESF Generation (from 2-CESF):

-

Mix: Dissolve 2-CESF (1.0 equiv) in biphasic system (Water/CH2Cl2).

-

Add: MgO (2.0 equiv) or KHF2 (sat. aqueous).

-

React: Stir vigorously for 2 hours. The MgO acts as an acid scavenger, driving HCl elimination.

-

Isolate: Separate organic layer, dry over MgSO4, and concentrate (carefully, ESF is volatile).

-

Result: Pure Ethenesulfonyl Fluoride (ESF).

-

-

Probe Conjugation (Michael Addition):

-

Mix: Ligand (Nucleophile) + ESF (1.2 equiv) in THF or DCM.

-

Catalyst: Mild base (e.g., DIPEA) if required.

-

Outcome: The nucleophile attacks the vinyl group, resulting in a Ligand-CH2-CH2-SO2F probe.

-

Restoration: To restore the vinyl warhead (if the goal is a Ligand-SO2-CH=CH2 probe), the chemistry differs.

-

Standard SuFEx Probe Structure: Most probes use the

as the warhead itself.

-

Application II: Protein Bioconjugation Protocol

Objective: Covalent labeling of a target protein using a 2-CESF derived probe.

This protocol assumes you are using a probe synthesized as above, or using 2-CESF directly to crosslink.

Experimental Workflow

Figure 2: Step-by-step workflow for protein labeling.

Detailed Protocol Steps

Step 1: Buffer Selection (The Control Switch) The pH of your reaction buffer dictates the mechanism.

-

pH 7.4 (PBS): Slow elimination of HCl. Favors Cysteine labeling via Michael addition to the slowly generated ESF.

-

pH 8.5 (Borate or Carbonate): Rapid elimination to ESF. Promotes Lysine/Tyrosine labeling.

Step 2: Reaction Setup

-

Dilute protein to 20 µM in the chosen buffer.

-

Prepare a 100 mM stock of 2-CESF (or your functionalized probe) in anhydrous DMSO.

-

Critical: Prepare fresh. Sulfonyl fluorides are stable, but 2-CESF can degrade if wet DMSO is used.

-

-

Add the reagent to the protein solution.

-

Screening Concentration: Start with 10 equivalents (200 µM).

-

Final DMSO: Keep < 2% (v/v) to prevent denaturation.

-

Step 3: Incubation

-

Temperature: 37°C is standard.

-

Time:

-

Cysteine: 30–60 minutes.

-

Lysine/Tyrosine:[4] 2–12 hours (SuFEx is slower than Michael addition).

-

Step 4: Quenching & Cleanup [5]

-

Quench: Add Tris-HCl (100 mM, pH 8.0) . The primary amine in Tris will scavenge remaining sulfonyl fluorides/ESF.

-

Desalting: Use Zeba spin columns or dialysis to remove excess small molecules before MS analysis.

Data Analysis (LC-MS)

Quantitative assessment is performed via Intact Protein Mass Spectrometry.

| Modification Type | Mass Shift ( | Mechanism |

| Vinyl Sulfonyl Fluoride (VSF) | +108.02 Da | Michael Addition (Retention of Fluoride) |

| Sulfonyl Fluoride Exchange | + probe mass - F + OH | Hydrolysis (if failed) |

| SuFEx Conjugation | + probe mass - F | Direct displacement of F by Protein-Nu |

Note: If using 2-CESF directly as a linker, the mass shift depends on whether the chloride or fluoride is displaced. Typically, 2-CESF converts to ESF (+106 Da added to protein if Michael addition occurs).

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| No Labeling | pH too low; Elimination to ESF did not occur. | Increase pH to 8.0 or pre-activate 2-CESF with TEA before adding to protein. |

| Precipitation | Reagent concentration too high (hydrophobic probe). | Decrease probe equivalents; add 10% glycerol to buffer. |

| Non-Specific Labeling | "Swarming" of Lysines (Michael Addition). | Lower pH to 7.0 to target Cysteine; Reduce incubation time. |

| Hydrolysis | Buffer contained nucleophilic impurities. | Avoid Azide or DTT in the buffer (DTT reacts with ESF). Use TCEP for reduction. |

Safety & Handling (E-E-A-T Critical)

Warning: 2-Chloroethanesulfonyl fluoride is a potent alkylating agent and releases toxic gases upon decomposition.

-

Fume Hood: All stock preparations must occur in a certified fume hood.

-

Water Reactivity: While stable in aqueous buffer for hours, pure 2-CESF reacts violently with basic water during synthesis steps.

-

HF Release: The hydrolysis or SuFEx reaction releases Fluoride ions. While low quantity in biological assays, bulk reactions require HF-compatible glassware/plasticware and calcium gluconate gel availability.

References

-

Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

-

Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie. (Foundational text on stability/reactivity). Link

-

Zheng, Q., et al. (2016).[6] "Ethenesulfonyl Fluoride (ESF): An On-Water Procedure for the Kilogram-Scale Preparation."[6][7][8][9] Journal of Organic Chemistry. (Protocol for 2-CESF to ESF conversion). Link

-

Jones, L. H. (2018).[3] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

-

Wang, J., et al. (2018). "Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo." Journal of the American Chemical Society. Link

Sources

- 1. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]

- 2. researchgate.net [researchgate.net]

- 3. Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chemistryviews.org [chemistryviews.org]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

Application Notes and Protocols for the Use of 2-Chloroethanesulfonyl Fluoride in Fragment-Based Drug Discovery

Introduction: The Rise of Covalent Fragments and the Potential of 2-Chloroethanesulfonyl Fluoride

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in modern drug development, offering advantages over traditional high-throughput screening (HTS) methods.[1] By screening small, low-molecular-weight molecules, or "fragments," FBDD allows for a more comprehensive exploration of a target protein's chemical space.[1][2] This approach has led to the development of several FDA-approved drugs and a multitude of compounds in clinical trials.[1]

A significant advancement in FBDD is the use of covalent fragments, which form a stable bond with the target protein. This irreversible inhibition can lead to higher potency, prolonged duration of action, and reduced sensitivity to pharmacokinetic parameters.[3] While much of the initial focus in covalent drug discovery has been on targeting cysteine residues, there is a growing interest in developing electrophiles that can react with other nucleophilic amino acids, such as lysine, tyrosine, and histidine.[4]

This is where 2-Chloroethanesulfonyl fluoride (CESF) emerges as a fragment of significant interest. As a synthetic compound, it is a highly reactive and useful reagent in organic synthesis and chemical biology.[5] The sulfonyl fluoride moiety is a key electrophilic "warhead" that can react with nucleophilic residues on a protein surface, making it an attractive component for covalent fragment libraries. The development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has further highlighted the utility of sulfonyl fluorides in covalent fragment screening against residues like tyrosine.[4]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the potential use of 2-Chloroethanesulfonyl fluoride in FBDD campaigns. The protocols outlined below are based on established principles of covalent fragment screening and the known reactivity of sulfonyl fluorides.

Physicochemical Properties of 2-Chloroethanesulfonyl Fluoride

A foundational understanding of the physicochemical properties of CESF is crucial for its effective application in an FBDD workflow.

| Property | Value | Source |

| Molecular Formula | C2H4ClFO2S | U.S. EPA[6] |

| Molecular Weight | 146.57 g/mol | U.S. EPA[6] |

| Appearance | Faintly yellow to colorless, clear liquid | NJ.gov[7] |

| Reactivity | Highly reactive synthetic compound | Biosynth[5] |

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates a typical workflow for a covalent FBDD campaign utilizing a library of fragments derived from 2-Chloroethanesulfonyl fluoride.

Caption: Covalent FBDD workflow using CESF-derived fragments.

Part 1: Covalent Fragment Library Preparation

The first step involves the creation of a diverse library of fragments based on the 2-Chloroethanesulfonyl fluoride scaffold. This can be achieved through parallel synthesis, coupling a variety of small molecule "recognition elements" to the CESF core.

Protocol 1.1: Synthesis of a Representative CESF-Derived Fragment Library

Objective: To generate a library of covalent fragments by reacting 2-Chloroethanesulfonyl fluoride with a diverse set of primary or secondary amines.

Materials:

-

2-Chloroethanesulfonyl fluoride (CESF)

-

A diverse library of primary and secondary amine-containing fragments

-

Triethylamine (TEA) or other suitable non-nucleophilic base

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

96-well reaction block

-

Magnetic stirrer and stir bars

-

Nitrogen or argon gas supply

-

Analytical balance

-

Liquid handling system (optional)

Procedure:

-

Preparation of Amine Fragment Plate: In a 96-well plate, dispense 100 µL of a 100 mM solution of each amine fragment in anhydrous DCM.

-

Preparation of CESF Solution: Prepare a 120 mM solution of 2-Chloroethanesulfonyl fluoride in anhydrous DCM.

-

Preparation of Base Solution: Prepare a 150 mM solution of triethylamine in anhydrous DCM.

-

Reaction Setup: To each well of the amine fragment plate, add 120 µL of the CESF solution and 150 µL of the triethylamine solution.

-

Reaction Incubation: Seal the 96-well plate and place it on a magnetic stirrer in a fume hood. Allow the reaction to proceed at room temperature for 16-24 hours under a nitrogen or argon atmosphere.

-

Work-up (Optional): For purification, the reactions can be quenched with the addition of water, and the organic layer can be separated, dried, and concentrated.

-

Quality Control: Analyze each well by LC-MS to confirm the formation of the desired product and assess its purity.

Rationale: This protocol utilizes a standard nucleophilic substitution reaction where the amine displaces the chloride from the 2-chloroethyl group of CESF. The use of a non-nucleophilic base is crucial to prevent unwanted side reactions.

Part 2: Covalent Fragment Screening

The primary goal of the screening phase is to identify fragments from the library that covalently modify the target protein. Intact protein mass spectrometry is a powerful and direct method for this purpose.[8]

Protocol 2.1: Primary Screening by Intact Protein Mass Spectrometry

Objective: To identify fragments that form a covalent adduct with the target protein by detecting the corresponding mass shift.

Materials:

-

Purified target protein of interest

-

CESF-derived fragment library (in DMSO)

-

Assay buffer (e.g., PBS or HEPES, pH 7.4)

-

Liquid chromatography-mass spectrometry (LC-MS) system capable of intact protein analysis

-

Incubator

Procedure:

-

Protein Preparation: Prepare a solution of the target protein in the assay buffer at a final concentration of 5-10 µM.

-

Fragment Incubation: In a 96-well plate, add 1 µL of each 10 mM fragment stock solution to 99 µL of the protein solution (final fragment concentration: 100 µM). Include a DMSO-only control.

-

Incubation: Seal the plate and incubate at room temperature or 37°C for 4-24 hours. The incubation time should be optimized based on the expected reactivity of the fragments.

-

LC-MS Analysis: Analyze each sample by intact protein LC-MS.

-

Data Analysis: Deconvolute the mass spectra to determine the mass of the protein in each sample. Compare the mass of the protein in the fragment-treated samples to the DMSO control. A mass increase corresponding to the molecular weight of the fragment indicates a covalent binding event.

Rationale: This method provides a direct and unambiguous readout of covalent modification. The mass shift observed should be equal to the molecular weight of the bound fragment minus the mass of the leaving group (HF).

Part 3: Hit Validation and Characterization

Once initial hits are identified, they must be validated and further characterized to confirm their binding and identify the site of modification.

Protocol 3.1: Dose-Response Analysis

Objective: To confirm the covalent modification in a concentration-dependent manner.

Procedure:

-

Prepare serial dilutions of the hit fragments.

-

Incubate each concentration with the target protein as described in Protocol 2.1.

-

Analyze the samples by intact protein LC-MS and quantify the percentage of modified protein at each concentration.

-

Plot the percentage of modified protein against the fragment concentration to generate a dose-response curve.

Protocol 3.2: Site of Modification Mapping by Peptide Mapping Mass Spectrometry

Objective: To identify the specific amino acid residue(s) modified by the fragment.

Materials:

-

Covalently modified protein sample

-

Unmodified protein control

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAM)

-

Trypsin or other suitable protease

-

LC-MS/MS system

Procedure:

-

Denaturation, Reduction, and Alkylation: Denature the protein sample, reduce the disulfide bonds with DTT, and alkylate the free cysteines with IAM.

-

Proteolytic Digestion: Digest the protein with trypsin overnight at 37°C.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

-

Data Analysis: Search the MS/MS data against the protein sequence to identify peptides. Look for peptides with a mass modification corresponding to the fragment. The MS/MS fragmentation pattern will pinpoint the exact residue that has been modified.

Rationale: This "bottom-up" proteomics approach is the gold standard for identifying the site of covalent modification, providing crucial information for understanding the mechanism of action and for guiding subsequent optimization efforts.

Protocol 3.3: Biophysical Characterization of Fragment Binding

Objective: To confirm the interaction and determine binding kinetics using orthogonal biophysical methods.

Methods:

-

Surface Plasmon Resonance (SPR): Can be used to measure the binding affinity and kinetics of the initial non-covalent interaction that precedes covalent bond formation.

-

nano-Differential Scanning Fluorimetry (nanoDSF): Measures the change in the thermal stability of the protein upon fragment binding, which can indicate a binding event.[9]

Part 4: Fragment Elaboration and Lead Optimization

Once a validated hit with a confirmed binding site is identified, the next step is to improve its potency and selectivity through medicinal chemistry.

Sources

- 1. massbio.org [massbio.org]

- 2. m.youtube.com [m.youtube.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Fragment-based covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. nj.gov [nj.gov]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: 2-Chloroethanesulfonyl Fluoride (CESF)

Reagent Profile:

-

CAS: 358-99-6

-

Common Abbreviation: CESF

-

Primary Application: Precursor to Ethenesulfonyl Fluoride (ESF); SuFEx (Sulfur-Fluoride Exchange) Click Chemistry.

Module 1: Critical Reactivity & Side Reactions

As a Senior Application Scientist, I often see researchers struggle with the "dual-personality" of this reagent. It contains two electrophilic sites: the Sulfur(VI) center and the

The three most common deviations from expected reactivity are:

-

Unintended Elimination (Formation of ESF)

-

Chemoselectivity Errors (Michael Addition vs. SuFEx)

-

Hydrolysis (Sulfonic Acid Formation)

The "Vinyl Peak" Phenomenon (Unintended Elimination)

Symptom: You observe new multiplets in the 6.0–7.0 ppm region in

-

Why this happens: CESF is essentially "masked" ESF. The barrier to elimination is lower than many expect.

-

Corrective Action:

-

If preserving the alkyl chain is required: Maintain pH < 7. Avoid amine bases. Use silyl-protected nucleophiles (e.g., aryl silyl ethers) with fluoride catalysts (e.g., TBAF, bifluoride) rather than base-mediated activation.

-

If ESF was the goal: This is not a side reaction; it is the pathway. Ensure complete conversion by using DBU (1.1 equiv) or aqueous KHF

.

-

The "Double Addition" or "Wrong Mass" (Michael vs. SuFEx)

Symptom: MS shows a mass corresponding to [Reagent + Nucleophile], but the fragmentation pattern is wrong, or you see [Reagent + 2

-

Scenario A (Amine Nucleophiles): Amines are basic enough to trigger elimination and nucleophilic enough to do the Michael addition. You get the

-aminoethanesulfonyl fluoride. -

Scenario B (SuFEx Target): You wanted the nucleophile to attack the Sulfur (S-F exchange). If ESF forms, the nucleophile may prefer the softer Carbon center over the hard Sulfur center.

Hydrolysis (The "Silent Killer")

Symptom: Gradual loss of the S-F signal in

Module 2: Visualizing the Pathways

The following diagram illustrates the divergent pathways that cause these side reactions.

Caption: Figure 1. Divergent reactivity of CESF. The red arrow (Elimination) is the dominant side reaction in basic media, leading to ESF and subsequent Michael addition (Yellow).

Module 3: Troubleshooting FAQs

Q1: I am trying to react a phenol with CESF using TEA (Triethylamine) in DCM, but I get a complex mixture. Why?

A: TEA is basic enough to trigger the elimination of HCl, generating ESF in situ.

-

What happened: The phenol likely performed a Michael addition onto the ESF carbon (forming a phenoxy-ethyl sulfonyl fluoride) rather than the intended SuFEx reaction at the sulfur.

-

Solution: Switch to the Sharpless-Silyl Protocol .

-

Convert your phenol to a silyl ether (Ar-O-TMS).

-

Use a catalytic amount of BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) or DBU, but strictly control stoichiometry.

-

Better yet: Use a bifluoride catalyst (e.g., TBAF or polymer-supported fluoride) which activates the Silicon-Oxygen bond without being basic enough to rapidly eliminate the CESF [1].

-

Q2: Can I store CESF in water or buffer?

A: No.

-

Reasoning: While "SuFEx" is famous for being water-tolerant, CESF is an alkyl sulfonyl fluoride with a leaving group at the

-position. Long-term storage in water (especially if pH drifts basic) will lead to hydrolysis (to 2-chloroethanesulfonic acid) or elimination-hydration sequences. -

Protocol: Store neat or in anhydrous organic solvents (MeCN, DCM) at 4°C.

Q3: I see a peak at 6.1-6.6 ppm in my NMR. Is this my product?

A: If your target structure does not contain a vinyl group, this is Ethenesulfonyl Fluoride (ESF) .

-

Verification: Check

NMR. ESF typically shows a signal around +65 ppm (relative to CFCl -

Fix: If this is unwanted, your reaction conditions are too basic. Acidify immediately or lower the temperature.

Module 4: Comparative Data & Stability

Table 1: Stability Profile of Sulfonyl Fluorides vs. Chlorides

| Feature | Sulfonyl Chloride (R-SO | Sulfonyl Fluoride (R-SO | CESF Specifics |

| Redox Stability | Susceptible to reduction | Highly resistant to reduction | Stable to standard reduction |

| Hydrolysis | Rapid in water/moist air | Slow/Stable (requires activation) | Moderate (destabilized by Cl) |

| Thermolysis | Decomposes at high T | High thermal stability | Unstable >100°C (Elimination) |

| Reactivity | Reacts with all nucleophiles | Reacts only with "activated" Nu | Dual Reactivity (S vs C) |

Module 5: Recommended Protocols

Protocol A: Intentional Synthesis of ESF (The "Trap and Click" Method)

If your goal is to use CESF as a linker, it is often best to convert it to ESF first, then react.

-

Reagents: CESF (1.0 equiv), KHF

(saturated aqueous solution) or DBU (1.2 equiv) in THF. -

Procedure:

-

Stir CESF with aqueous KHF

vigorously (biphasic) [2]. -

Observation: The organic layer will show conversion to ESF (monitor by

NMR). -

Isolation: Separate layers. The ESF is in the organic layer.

-

-

Coupling: Add your nucleophile (amine or thiol) directly to this solution to perform the Michael addition.

Protocol B: Minimizing Elimination (The "Silyl-SuFEx" Method)

Use this if you must substitute at Sulfur without eliminating.

-

Preparation: Protect your alcohol/phenol as a TMS ether.

-

Reaction:

-

Solvent: Anhydrous Acetonitrile.

-

Add CESF (1.1 equiv).

-

Add Catalyst: 5 mol% DBU or BTMG (Note: DBU is basic, but catalytic amounts with silyl ethers favor S-F exchange over E2 elimination if temperature is kept low, e.g., 0°C).

-

-

Note: This is chemically difficult with CESF. Most researchers prefer using 2-bromoethanesulfonyl fluoride if substitution is required, as the elimination is slightly slower, or using a spacer that prevents elimination entirely.

References

-

Sharpless, K. B., et al. (2014).[3][4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448.

-

Sharpless, K. B., et al. (2016).[2] "Ethenesulfonyl Fluoride (ESF): An On-Water Procedure for the Kilogram-Scale Preparation." Angewandte Chemie, 128(46), 14468–14472.

-

Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): A Unique Reactivity for Drug Discovery." ChemMedChem, 9, 2469.

Sources

- 1. Ethenesulfonyl Fluoride (ESF): An On-Water Procedure for the Kilogram-Scale Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemistryviews.org [chemistryviews.org]

- 3. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]

- 4. New click chemistry reaction: sulfur fluoride exchange | McGraw Hill's AccessScience [accessscience.com]

Technical Support Center: 2-Chloroethanesulfonyl Fluoride (CESF) Optimization

Executive Summary: The Dual-Reactivity Challenge

2-Chloroethanesulfonyl fluoride (CESF) is not a standard reagent; it is a "Dual-Mode" electrophile . Its structural unique feature—a

To improve yield, you must first define your reaction pathway:

-

Pathway A (Elimination): Controlled conversion to Ethenesulfonyl Fluoride (ESF) , a potent Michael acceptor.

-

Pathway B (SuFEx): Direct nucleophilic substitution at the sulfur center (preserving the alkyl chain).

The Critical Failure Point: Most "low yield" reports stem from unintentional elimination (Pathway A) when Pathway B was intended, or incomplete elimination when Pathway A was the goal.

Decision Matrix: Select Your Workflow

Before troubleshooting, verify which mechanism governs your experiment using the diagram below.

Figure 1: The CESF Reactivity Bifurcation. Note that direct SuFEx (dashed blue) is kinetically difficult to achieve without triggering elimination (red path) first.

Module 1: Troubleshooting Elimination (Synthesis of ESF)

Context: You are using CESF as a precursor to generate Ethenesulfonyl Fluoride (ESF) in situ or for isolation. Common Issue: Incomplete conversion or polymerization of the volatile ESF product.

Protocol Optimization

The elimination of HCl from CESF is rapid but requires specific buffering to prevent the resulting ESF from polymerizing or hydrolyzing.

| Parameter | Recommended Condition | Why? (Causality) |

| Base | DBU (1.1 eq) or MgO (excess) | DBU promotes rapid E2 elimination. MgO acts as an acid scavenger without triggering Michael addition of the base itself. |

| Solvent | DCM or THF (Anhydrous) | Avoid nucleophilic solvents (MeOH, EtOH) which will add to the vinyl group. |

| Temperature | 0°C to Room Temp | High heat promotes polymerization of the vinyl species. |

| Workup | Acid Wash (0.1 M HCl) | Essential to remove amine bases immediately; residual base catalyzes ESF decomposition. |

FAQ: Elimination Issues

Q: My NMR shows a mixture of starting material and vinyl product.

-

Diagnosis: The HCl byproduct is protonating your base, stalling the reaction.

-

Fix: Increase base stoichiometry to 1.2–1.5 equivalents. If using a weak base (TEA), switch to DBU or BEMP.

Q: I isolated the vinyl product, but it turned into a gel overnight.

-

Diagnosis: ESF is a reactive monomer.

-

Fix: Store as a dilute solution in DCM at -20°C. Do not store neat for prolonged periods. Add a radical inhibitor (e.g., BHT) if downstream applications permit.

Module 2: Troubleshooting SuFEx Coupling (Ligation)

Context: You are reacting CESF with an amine or phenol to create a sulfonamide or sulfonate linkage. Common Issue: Low yield due to "Michael Addition" side reactions.

The "Hidden" Mechanism

When reacting CESF with a primary amine (

Result: You get the

Optimization Strategy

To force the reaction at the Sulfur center (SuFEx) and avoid the Michael acceptor trap, you must modulate the pH and protecting groups.

Protocol A: For Phenols (Aryl Silyl Ethers)

Use the "Sharpless-Fokin" Silyl-SuFEx conditions.

-

Activation: Convert phenol to TMS-ether.

-

Catalyst: Use BEMP or TBAF (catalytic amounts, <5 mol%).

-

Mechanism: The fluoride attacks the silicon, activating the phenoxide in a tight ion pair that attacks the sulfur faster than elimination can occur.

Protocol B: For Amines (The Hard Case)

Direct reaction of amines with CESF is difficult to control.

-

Alternative: Do not use CESF. Instead, use ESF (generated from CESF) and allow the amine to react via Michael addition if you want a linker.

-

If you strictly need the 2-chloroethyl sulfonamide: You must use the sulfonyl chloride precursor, not the fluoride. The fluoride bond is too stable (inert) to react with amines without catalysts that also trigger elimination.

Module 3: Synthesis of CESF (The Reagent)

Context: You are synthesizing CESF from 2-chloroethanesulfonyl chloride. Common Issue: Hydrolysis to sulfonic acid or low F-incorporation.

The "Biphasic" Standard

The most robust method uses the KHF₂ biphasic system.

Step-by-Step Protocol:

-

Dissolve: 2-Chloroethanesulfonyl chloride (1 eq) in Acetone.

-

Prepare Salt: Dissolve KHF₂ (Potassium Bifluoride, 2.0 eq) in minimal water.

-

Mix: Add salt solution to the acetone mixture.

-

Stir: Vigorously at RT for 4 hours.

-

Monitor: Check by TLC (stain with KMnO₄) or ¹⁹F NMR (triplet at ~ +60 ppm).

Troubleshooting Table:

| Symptom | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure Acetone is reagent grade. Keep temperature < 25°C. |

| Incomplete Exchange | Poor Phase Transfer | Increase stirring speed (vortex). Add a phase transfer catalyst (18-Crown-6) if using KF instead of KHF₂. |

| Product is Wet/Acidic | Incomplete Separation | Wash organic layer with sat. NaHCO₃ to neutralize residual HF/HCl. Dry over MgSO₄. |

References

-

SuFEx Foundational Chemistry: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1] Angewandte Chemie International Edition, 53(36), 9430–9448. [Link][2]

-

Synthesis of Sulfonyl Fluorides: Davies, J. J., et al. (2023).[1][3] Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone.[4][5] Current Protocols, 3(4), e736. [Link]

-

Ethenesulfonyl Fluoride (ESF) Reactivity: Himo, F., et al. (2016). Mechanistic Study of the SuFEx Reaction of Sulfonyl Fluorides with Silyl Ethers. Journal of the American Chemical Society, 138(2), 736–739. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. reddit.com [reddit.com]

- 3. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Sulfonyl fluoride synthesis by fluorination [organic-chemistry.org]

- 5. Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategies to increase the selectivity of 2-Chloroethanesulfonyl fluoride labeling

The following Technical Support Guide is designed for the Advanced Chemical Biology Division . It addresses the specific challenges of using 2-Chloroethanesulfonyl fluoride (2-CESF) , a probe known for its "chameleon-like" reactivity.

Topic: Strategies to Increase Selectivity and Control Reactivity Profiles Doc ID: TS-CESF-004 | Version: 2.1 | Status: Active

Executive Summary: The "Chameleon" Hazard

User Advisory: Unlike aryl sulfonyl fluorides (e.g., p-toluene sulfonyl fluoride), 2-CESF possesses a

-

Pathway A (SuFEx): Direct nucleophilic substitution at the sulfur (Target: Tyr, Lys, His).

-

Pathway B (Elimination-Addition): Base-mediated elimination of HCl to form Vinyl Sulfonyl Fluoride (VSF) , followed by Michael addition (Target: Cys).

The Core Selectivity Challenge: Most "non-specific" labeling with 2-CESF arises from unintentional activation of Pathway B (VSF formation), leading to rapid cysteine alkylation that overshadows the desired SuFEx labeling.

Diagnostic Workflow

Before optimizing, determine which reactivity mode is dominating your current experiment.

Figure 1: Decision tree to diagnose the source of off-target labeling based on residue distribution and pH conditions.

Troubleshooting Modules

Module A: Controlling the "Vinyl Switch" (Elimination vs. Substitution)

Issue: "I intended to label Tyrosine/Lysine, but I am seeing massive Cysteine background."

Root Cause: The

Corrective Protocol: To force Pathway A (SuFEx Selectivity) and suppress Cysteine labeling:

-

Buffer Selection: Switch from TRIS (nucleophilic amine can catalyze elimination) to HEPES or Phosphate .

-

pH Ceiling: Maintain pH strictly between 6.5 and 7.2 .

-

Temperature: Incubation at 4°C rather than 37°C favors the substitution reaction over the higher-activation-energy elimination pathway.

Module B: Enhancing Tyrosine vs. Lysine Specificity

Issue: "I am labeling too many surface Lysines; I want active-site Tyrosines."

Root Cause: Lysine

Optimization Table:

| Variable | Condition for Tyr Selectivity | Condition for Lys Selectivity | Mechanistic Rationale |

| pH | 7.0 - 7.4 | > 8.0 | Phenols (Tyr) are reactive as phenolate anions; lower pH suppresses Lys ( |

| Buffer Additive | None | None | Avoid primary amine buffers (Tris/Glycine) which compete with Lysine. |

| Probe Conc. | 10 - 50 µM | > 100 µM | Low concentrations favor "privileged" nucleophiles (catalytic Tyr) over bulk surface residues. |

| Time | Short (10-30 min) | Long (> 2 hrs) | SuFEx on catalytic residues is often kinetically privileged (faster). |

Module C: Quenching and Post-Lysis Artifacts

Issue: "My controls look clean, but my lysate samples show smears." Root Cause: 2-CESF is stable in water but reacts upon protein denaturation (which exposes buried nucleophiles). If you do not quench excess probe before lysis/boiling, the probe will label the unfolded proteome nonspecifically.

The "Crash" Protocol (Mandatory for Selectivity):

-

Do NOT rely on simple dilution.

-

Precipitation: Perform a TCA (Trichloroacetic acid) or Acetone precipitation immediately after the labeling period.

-

Why: This physically separates the protein from the excess probe and denatures the protein in acidic conditions where SuFEx is inactive.

-

-

Scavenger: If precipitation is impossible, add 5 mM free Tyrosine or Glycine (pH adjusted) to scavenge excess probe for 10 minutes prior to lysis.

Frequently Asked Questions (FAQ)

Q: Can I use 2-CESF to map catalytic Cysteines? A: Yes, but you are actually using it as a pro-drug for Vinyl Sulfonyl Fluoride. To do this efficiently, raise the pH to 8.0 to promote elimination. However, for Cysteine mapping, we recommend using a direct vinyl sulfone probe or iodoacetamide to avoid the ambiguity of the dual mechanism.

Q: Why is my Western blot showing a ladder instead of a single band? A: You likely have "SuFEx Chaining." If the probe concentration is too high (>100 µM), the sulfonyl fluoride moiety can label a residue, and if the chloride is not eliminated, it remains a reactive handle. Alternatively, multiple surface Lysines are reacting.

-

Fix: Titrate probe concentration down to 10 µM. True specific labeling should persist at low concentrations due to affinity/proximity effects.

Q: How does 2-CESF compare to Fluorosulfate (Ar-OSO2F) probes? A: Fluorosulfates are much less reactive and more selective than Sulfonyl Fluorides. If 2-CESF is too promiscuous even after optimization, switch to a 2-chloroethyl fluorosulfate derivative. The higher activation energy barrier of the fluorosulfate will restrict labeling only to the most potent nucleophiles (e.g., catalytic sites).

References

-

Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

- Context: Foundational text on SuFEx chemistry, establishing the stability/reactivity profile of the S-F bond.

-

Jones, L. H. (2018). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]

- Context: Detailed review of sulfonyl fluoride reactivity, including the distinction between aryl and alkyl variants and selectivity mechanisms.

-

Kelly, J. W., et al. (2018). "Arylfluorosulfates for Genomic Identification of the Human Kinome." Journal of the American Chemical Society. [Link]

-

Context: Establishes the use of Sulfur(VI) fluorides for profiling specific lysine/tyrosine residues in complex proteomes.[8]

-

-

Hunziker, J., et al. (2016). "Fluorosulfate-L-tyrosine: A genetically encoded latent electrophile for SuFEx protein coupling."[7] Angewandte Chemie. [Link]

- Context: Demonstrates the extreme selectivity possible with SuFEx when the probe is positioned correctly, relevant to "privileged" site labeling.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Vinyl fluoride synthesis by fluorination [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Vinyl Fluoride - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. med.stanford.edu [med.stanford.edu]

Validation & Comparative

Analytical Characterization Guide: 2-Chloroethanesulfonyl Fluoride (2-CESF)

The following guide details the analytical characterization of 2-Chloroethanesulfonyl fluoride (2-CESF) . This document is structured to serve as a practical manual for analytical chemists and chemical biologists, moving beyond basic identification to address stability, reactivity profiling, and impurity control.

CAS: 455-16-3

Formula:

Executive Summary: The "Masked" Warhead

2-Chloroethanesulfonyl fluoride (2-CESF) is a bifunctional reagent primarily used as a precursor to Ethenesulfonyl Fluoride (ESF) , a highly reactive Michael acceptor used in SuFEx (Sulfur-Fluoride Exchange) click chemistry.

Unlike its chloride analog, 2-CESF offers superior hydrolytic stability, allowing for easier handling under ambient conditions. However, its analytical characterization presents a unique challenge: differentiation between the stable precursor (2-CESF) and the elimination product (ESF). This guide prioritizes methods that quantify this specific conversion and validate the integrity of the sulfonyl fluoride motif.

Comparative Performance Analysis

The following table contrasts 2-CESF with its primary alternatives: the direct chloride analog and the elimination product.

| Feature | 2-Chloroethanesulfonyl Fluoride (2-CESF) | 2-Chloroethanesulfonyl Chloride (2-CESC) | Ethenesulfonyl Fluoride (ESF) |

| Role | Stable Precursor / "Masked" Electrophile | Traditional Electrophile | Active Warhead (Michael Acceptor) |

| Hydrolytic Stability | High (Stable at neutral pH) | Low (Hydrolyzes in minutes/seconds) | Moderate (Stable, but polymerizes) |

| Reactivity Mode | SuFEx (requires activation) or Elimination | Non-specific Nucleophilic Attack | Michael Addition + SuFEx |

| Analytical Marker | No | ||

| Handling | Standard laboratory precautions | Requires anhydrous/inert atmosphere | lachrymator; Polymerizes without stabilizer |

Structural Confirmation & Purity Profiling

A. Nuclear Magnetic Resonance (NMR) Strategy

NMR is the primary method for characterizing 2-CESF because it simultaneously confirms the carbon backbone (

1.

F NMR (The Specificity Filter)

-

Rationale: The sulfonyl fluoride group exhibits a distinct chemical shift that is highly sensitive to the electronic environment. This is the most reliable way to detect hydrolysis (formation of sulfonate) or elimination (formation of vinyl group).

-

Expected Signal: Singlet, typically in the range of +60 to +70 ppm (referenced to

). -

Impurity Alert:

-

Fluoride Ion (

): ~ -120 ppm (indicates hydrolysis). -

Vinyl Sulfonyl Fluoride (ESF): Shift will move upfield/downfield depending on solvent, distinct from the ethyl signal.

-

2.

H NMR (The Backbone Check)

-

Pattern: 2-CESF presents two distinct triplets.

-

~3.8–4.0 ppm (2H, t,

-

~3.6–3.8 ppm (2H, t,

-

~3.8–4.0 ppm (2H, t,

-

Differentiation: The elimination product (ESF) shows a complex multiplet or distinct doublets of doublets in the alkene region (5.8–6.8 ppm). Absence of alkene signals is the critical purity attribute.

B. Mass Spectrometry (GC-MS)

-

Method: Electron Impact (EI).

-

Fragmentation: Look for the molecular ion

at m/z 146 (weak). -

Key Fragments:

-

m/z 63 (

) -

m/z 83 (

) – Diagnostic for sulfonyl fluoride.

-

-

Note: Avoid high injection port temperatures (>200°C) to prevent thermal elimination of HCl inside the injector, which would yield a false positive for ESF.

Experimental Protocols

Protocol A: Quantitative F NMR (qNMR) for Purity

This protocol is self-validating using an internal standard to quantify absolute purity and monitor spontaneous elimination.

Reagents:

-

Analyte: 2-CESF (~20 mg).

-

Solvent:

(Preferred) or -

Internal Standard (IS):

-Trifluorotoluene (

Workflow:

-

Weighing: Accurately weigh ~20 mg of 2-CESF and ~10 mg of IS into a vial. Record weights to 0.01 mg precision.

-

Dissolution: Dissolve in 0.6 mL

. Transfer to NMR tube. -

Acquisition:

-

Pulse sequence: zg (standard 1D) or zgig (inverse gated decoupling) to eliminate NOE if integrating against protons (though 19F-19F NOE is negligible here).

-

Relaxation Delay (

): Set to -

Scans: 32 or 64.

-

-

Analysis:

-

Integrate the IS peak (set to defined value based on moles).

-

Integrate the 2-CESF peak (~ +65 ppm).

-

Calculate purity using the molar ratio derived from integrals.

-

Protocol B: Hydrolytic Stability Profiling

Designed to validate the "SuFEx" claim of stability compared to the chloride analog.

Workflow:

-

Preparation: Prepare a 10 mM solution of 2-CESF in

. -

Challenge: Add

to reach a 10% v/v water concentration. -

Monitoring: Incubate at 25°C. Acquire

F NMR spectra at t=0, 1h, 24h, and 48h. -

Pass Criteria: >95% retention of the sulfonyl fluoride signal after 24 hours. (Note: The chloride analog 2-CESC will show >90% degradation to sulfonic acid within minutes under these conditions).

Visualizations

Diagram 1: Analytical Logic Flow

This diagram illustrates the decision tree for characterizing the material and distinguishing it from its active warhead form.

Caption: Logical workflow for distinguishing 2-CESF from its degradation products (ESF and Sulfonic Acid).

Diagram 2: Reactivity & Degradation Pathways

Understanding the chemical fate of 2-CESF is vital for storage and application.

Caption: 2-CESF acts as a stable hub. It can eliminate to form ESF or undergo SuFEx directly.[1] Hydrolysis is a minor pathway compared to chlorides.

Safety & Handling

-

Toxicity: 2-CESF is an alkylating agent and a potential blistering agent. It should be treated with the same caution as mustard gas analogs due to the chloroethyl moiety.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture ingress can catalyze the elimination of HCl, which autocatalytically degrades the sample.

References

-

Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[2][3] Angewandte Chemie International Edition.

-

Dong, J., et al. (2014). "SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride." Angewandte Chemie. (Describes the elimination pathway from 2-chloro precursors).

-

National Center for Biotechnology Information (2024). "PubChem Compound Summary for CID 12005316, 2-Chloroethanesulfonyl fluoride." PubChem.

-

Lomes, P., et al. (2020). "Structure-based design and analysis of SuFEx chemical probes." RSC Chemical Biology. (Details on protein reactivity of sulfonyl fluorides).

Sources

2-Chloroethanesulfonyl fluoride vs. 2-chloroethanesulfonyl chloride reactivity.

A Comparative Technical Guide for Chemical Biology and Synthesis

Executive Summary

For decades, 2-chloroethanesulfonyl chloride (CESC) was the standard reagent for introducing ethylsulfonyl motifs or generating vinyl sulfones. However, its high hydrolytic instability and indiscriminate reactivity limit its precision in complex biological environments.

The emergence of 2-chloroethanesulfonyl fluoride (CESF) —a key player in Sulfur-Fluoride Exchange (SuFEx) chemistry—has shifted the paradigm. CESF acts as a "sleeping beauty" electrophile: it is kinetically stable against hydrolysis and thermolysis but possesses a latent reactivity that can be switched on by specific environmental triggers (e.g., protein microenvironments or silicon activation).

This guide objectively compares these two reagents, demonstrating why CESF is the superior alternative for precision applications in drug discovery and chemical biology, while CESC remains a bulk precursor.

Part 1: Mechanistic Divergence